N-Isopropylbenzylamine
Description
N-Isopropylbenzylamine (N-IBA; CAS 102-97-6) is a secondary amine with the molecular formula C₁₀H₁₅N and a molecular weight of 149.23 g/mol. It is structurally characterized by a benzyl group attached to an isopropylamine moiety (Figure 1). N-IBA is primarily used as an industrial synthetic intermediate in pharmaceuticals and organic chemistry.
N-IBA’s legal status contrasts sharply with MA, a Schedule I psychotropic substance under international drug control treaties. Recent research indicates that N-IBA induces neuronal cell death via nitric oxide (NO) overproduction and upregulation of neuronal nitric oxide synthase (nNOS), with an IC₅₀ of 1–3 mM in neuronal cell lines.
Properties
IUPAC Name |
N-benzylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-9(2)11-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBKPDDZTNUNNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059265 | |
| Record name | Benzenemethanamine, N-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102-97-6 | |
| Record name | Isopropylbenzylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-Isopropylbenzylamine | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102976 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Isopropylbenzylamine | |
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| Record name | Benzenemethanamine, N-(1-methylethyl)- | |
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| Record name | Benzenemethanamine, N-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-isopropylbenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.789 | |
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| Record name | ISOPROPYLBENZYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67SYC92FNS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Reaction Mechanism and Optimization
Benzyl chloride reacts with isopropylamine in polar solvents such as methanol or ethanol, facilitated by catalysts like copper oxide (CuO) or cuprous chloride (CuCl). The general reaction proceeds as follows:
Key parameters include:
-
Temperature : 30–60°C for optimal reaction kinetics.
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Catalyst loading : 0.5–2.0 wt% relative to benzyl chloride.
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Solvent selection : Methanol or ethanol enhances solubility and facilitates HCl removal.
Performance Metrics
Data from industrial-scale implementations demonstrate high efficiency:
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (GC) |
|---|---|---|---|---|
| CuO | Methanol | 30 | 90.5 | >99% |
| CuCl | Ethanol | 40 | 92.0 | >99% |
| CuI | Ethyl Acetate | 60 | 89.8 | >99% |
Post-reaction purification involves cooling to 0°C to precipitate inorganic salts, followed by solvent distillation under reduced pressure.
Reductive Amination Approaches
Reductive amination offers flexibility by utilizing carbonyl precursors, enabling tunable reaction pathways. Two dominant strategies have emerged:
Benzylamine and Acetone Pathway
This method employs acetone and benzylamine in the presence of sodium borohydride (NaBH₄) as a reducing agent:
Conditions :
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Solvent : Trifluoroethanol (TFE) at 35–40°C.
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Molar ratio : 1:1 (amine:ketone).
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Yield : 90% with minimal by-products.
The use of TFE enhances imine intermediate stability, ensuring high selectivity.
Benzaldehyde and Isopropylamine Pathway
An alternative route starts with benzaldehyde and isopropylamine, utilizing hydrogenation catalysts like palladium (Pd) or nickel (Ni):
Optimization Insights :
-
Catalyst : Pd/C (5 wt%) achieves 88% yield at 50°C under 3 bar H₂.
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Solvent : Ethanol or water-ethanol mixtures improve hydrogen solubility.
Comparative Analysis of Methodologies
| Parameter | Direct Amination | Reductive Amination (Acetone) | Reductive Amination (Benzaldehyde) |
|---|---|---|---|
| Starting Materials | Benzyl chloride | Benzylamine, Acetone | Benzaldehyde, Isopropylamine |
| Catalyst | Cu-based | NaBH₄ | Pd/C or Ni |
| Solvent | Methanol/Ethanol | TFE | Ethanol |
| Yield (%) | 90–92 | 90 | 85–88 |
| Scalability | High | Moderate | Moderate |
The direct amination method excels in scalability and simplicity, making it preferred for industrial production. Reductive amination routes, while slightly less efficient, provide versatility for laboratories requiring customized derivatives.
Chemical Reactions Analysis
N-Isopropylbenzylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It can participate in substitution reactions where the isopropyl or benzyl groups are replaced by other functional groups.
Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Organic Synthesis
N-Isopropylbenzylamine serves as a crucial intermediate in the synthesis of various organic compounds. Its unique molecular structure allows it to participate in several chemical reactions, making it a versatile building block in organic chemistry.
- Reactivity : The compound's amine functional group enables it to engage in nucleophilic substitution reactions, which are essential for creating complex molecular structures. It can also undergo N-alkylation reactions to form secondary and tertiary amines, frequently utilized in the design of active pharmaceutical ingredients (APIs) .
- Applications : It is particularly valuable in the synthesis of:
Pharmaceutical Applications
This compound has garnered attention for its potential roles in drug development and synthesis.
- Precursor for Drug Synthesis : This compound is employed as a precursor in the production of various pharmaceuticals, including those targeting cardiovascular diseases and neurological disorders. Its reactivity allows for the incorporation of diverse functional groups into drug molecules, enhancing their therapeutic efficacy .
- Pharmacological Properties : Research indicates that this compound may exhibit potential pharmacological activities, although these are still under investigation. Its ability to modify existing drug molecules could improve their pharmacokinetic profiles .
Toxicological Studies
The abuse potential of this compound has been a subject of research due to its structural similarity to methamphetamine.
- Abuse Potential : Studies have shown that this compound can induce conditioned place preference in animal models, suggesting it may have reinforcing effects similar to methamphetamine but with lower potency . This raises concerns about its potential for abuse when used as a substitute for methamphetamine.
- Toxicity Mechanisms : Toxicological studies have revealed that this compound can increase intracellular nitric oxide levels through the activation of neuronal nitric oxide synthase (nNOS). This mechanism is associated with cytotoxic effects observed in neuronal cell lines . The compound's toxicity appears dose-dependent, with significant cell death occurring at concentrations around 1-3 mM .
Forensic Applications
Due to its illicit use as an adulterant in methamphetamine production, this compound has been studied for its detection and quantification in forensic samples.
- Analytical Methods : A modified liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) method has been developed for the simultaneous determination of methamphetamine and this compound in forensic contexts. This method enhances the ability to identify and quantify these substances in seized drug samples .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Organic Synthesis | Intermediate for synthesizing complex organic compounds; involved in nucleophilic substitutions. |
| Pharmaceutical | Precursor for various drugs; potential pharmacophore; modifies drug properties for better efficacy. |
| Toxicology | Investigated for abuse potential; induces toxicity through nitric oxide pathways. |
| Forensics | Analytical detection methods developed for forensic analysis of illicit drugs. |
Mechanism of Action
The mechanism of action of N-Isopropylbenzylamine involves its interaction with various molecular targets. It has been found to produce toxicity by increasing nitric oxide levels in vitro. This increase in nitric oxide can lead to cellular damage and has been studied in neuronal cell lines .
Comparison with Similar Compounds
Comparison with Similar Compounds
N-IBA shares structural and functional similarities with several compounds, complicating its identification and toxicological assessment. Below is a detailed comparison with key analogs:
Methamphetamine (MA)
- Structural Similarities : Both MA and N-IBA are secondary amines with identical molecular formulas (C₁₀H₁₅N ) but differ in substituent arrangement (Figure 1). MA has a methyl group on the α-carbon, whereas N-IBA has an isopropyl group on the nitrogen.
- Analytical Challenges :
- Chromatographic Overlap : Conventional GC/MS and LC-ESI-MS methods fail to separate MA and N-IBA due to nearly identical retention times.
- Mass Spectral Overlap : Both compounds share key fragments (e.g., m/z 91 and 58), but optimized MRM transitions (e.g., MA: m/z 150→119; N-IBA: m/z 150→58) enable differentiation.
- Toxicity: MA: Causes neurotoxicity, cardiovascular damage, and addiction via dopamine/norepinephrine reuptake inhibition. N-IBA: Induces apoptosis via NO-mediated pathways, lacking MA’s direct dopaminergic effects.
| Parameter | N-IBA | MA |
|---|---|---|
| CAS Number | 102-97-6 | 537-46-2 |
| Legal Status | Non-scheduled | Schedule I |
| Detection LOD | 0.1 ng/mL (LC-ESI-MS/MS) | 0.1 ng/mL (LC-ESI-MS/MS) |
| IC₅₀ (Neuronal) | 1–3 mM | 0.1–0.5 mM |
N-Isopropylhydroxylamine
- Structure : Contains a hydroxylamine group (-NHOH) instead of a benzyl group.
- Synthetic Utility : Used in redox reactions and catalysis, unlike N-IBA’s role in reductive amination.
- Toxicity: Limited data, but hydroxylamines are generally associated with methemoglobinemia risks.
Diisopropylethylamine (DIPEA)
- Structure : A tertiary amine with two isopropyl groups and an ethyl group.
- Function: Widely used as a non-nucleophilic base in organic synthesis, contrasting with N-IBA’s role as a precursor.
- Regulatory Status: Not controlled, similar to N-IBA.
Key Analytical and Forensic Considerations
- Misidentification Risks : N-IBA’s structural mimicry of MA has led to false positives in drug screenings, risking wrongful legal charges.
- Improved Detection : The modified LC-ESI-MS/MS method (Agilent Poroshell 120 SB-C18 column, 0.1% formic acid mobile phase) achieves baseline separation of MA and N-IBA with LLOD = 0.1 ng/mL and RSD < 15% .
Biological Activity
N-Isopropylbenzylamine (N-ipb) is a structural isomer of methamphetamine (METH), sharing similar physical properties and psychoactive effects. Its biological activity has garnered attention due to its potential use as a substitute for METH in illicit drug markets. This article reviews the biological activity of N-ipb, focusing on its effects in behavioral studies, pharmacological profiles, and toxicological assessments.
Conditioned Place Preference (CPP) and Locomotor Activity
Recent studies have demonstrated that N-ipb can induce conditioned place preference (CPP) in animal models, suggesting its reinforcing properties. In a study involving mice, N-ipb at a dose of 3 mg·kg significantly induced CPP, comparable to METH at 1 mg·kg . This indicates that N-ipb may possess abuse potential, although it is considered less potent than METH.
Table 1: Summary of CPP and Locomotor Activity Findings
| Compound | Dose (mg·kg) | CPP Induction | Locomotor Activity Increase |
|---|---|---|---|
| This compound | 3 | Yes | Yes (at 10 mg·kg) |
| Methamphetamine | 1 | Yes | Yes |
In terms of locomotor activity, acute treatment with 10 mg·kg of N-ipb resulted in significant increases compared to saline controls, while chronic administration showed delayed sensitization effects . This pattern suggests that N-ipb has the potential to induce psychomotor stimulation but with a lower efficacy than METH.
Toxicological Effects
The cytotoxicity of N-ipb has been investigated in various neuronal cell lines. A study reported that N-ipb caused cell death with IC values ranging from 1 to 3 mM in SN4741, SH-SY5Y, and PC12 cell lines . The mechanism underlying this toxicity appears to involve the facilitation of neuronal nitric oxide synthase (nNOS) expression and increased intracellular nitric oxide (NO) levels. Inhibition of nNOS significantly mitigated the toxic effects of N-ipb, highlighting a potential target for therapeutic intervention .
Table 2: Toxicity Assessment Results
| Cell Line | IC (mM) | Mechanism of Action |
|---|---|---|
| SN4741 | 1-3 | Increased nNOS expression and NO levels |
| SH-SY5Y | 1-3 | Increased nNOS expression and NO levels |
| PC12 | 1-3 | Increased nNOS expression and NO levels |
Comparative Studies with Methamphetamine
N-ipb's reinforcing effectiveness is notably lower than that of METH. Behavioral economic analyses have shown that the demand elasticity for N-ipb is less favorable compared to METH, indicating a reduced potential for abuse . However, both compounds exhibit similar behavioral effects at certain dosages, suggesting overlapping mechanisms of action.
Self-Administration Studies
In self-administration paradigms, rats were trained to self-administer N-ipb at a dose of 1 mg·kg, demonstrating its ability to function as a reinforcer. The response curve exhibited an inverted U-shape, characteristic of many psychoactive substances . This finding further supports the notion that while N-ipb has abuse potential, it operates within a different efficacy profile compared to traditional stimulants like METH.
Q & A
Basic Research Questions
Q. What are the standard analytical methods for distinguishing N-Isopropylbenzylamine (N-IBA) from structurally similar compounds like methamphetamine in forensic samples?
- Methodology : Modified LC-ESI-MS/MS is widely used for simultaneous quantification. Chromatographic separation is achieved using an Agilent Poroshell 120 SB-C18 column with isocratic elution (0.40 mL/min flow rate, 40°C). MS/MS parameters optimize selectivity via precursor/product ion transitions (e.g., m/z 150.1 → 91.1 for N-IBA) .
- Validation : Include recovery rates (85–110%), precision (RSD < 15%), and LOD/LOQ (e.g., 0.1 ng/mL for N-IBA) to ensure reliability in complex matrices like blood or seized drugs .
Q. How is the crystal structure of N-IBA determined, and what insights does it provide into its physicochemical properties?
- Structural Analysis : Single-crystal X-ray diffraction (SCXRD) at varying temperatures (e.g., 100–300 K) with MoKα radiation (λ = 0.71073 Å) reveals molecular packing, hydrogen bonding, and thermal expansion coefficients. Software like Olex2 and SHELXTL refine anisotropic displacement parameters for non-hydrogen atoms .
- Applications : Structural data inform purity assessments and polymorphism studies, critical for synthesizing reference standards .
Q. What synthetic routes are commonly employed to prepare N-IBA in laboratory settings?
- Synthesis : React benzylamine with isopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF, 60°C). Purify via fractional distillation (boiling point ~200°C) or recrystallization of hydrochloride salts (white crystals, purity >98%) .
- Characterization : Confirm identity using GC-MS (retention time comparison) and FT-IR (C-N stretch at ~1,100 cm⁻¹) .
Advanced Research Questions
Q. How does N-IBA participate in transition-metal-catalyzed β-arylation reactions, and what mechanistic insights exist?
- Catalytic System : Ir(ppy)₃ with N-IBA or azepane under 26 W fluorescent light enables β-arylation of aldehydes/ketones. The amine acts as a transient directing group, suppressing α-amine arylation .
- Mechanism : Radical intermediates form via single-electron transfer (SET), with DABCO as a base enhancing reaction efficiency (yields >75%) .
Q. What behavioral pharmacology models assess the neurotoxic or addictive potential of N-IBA?
- Animal Models : Conditioned place preference (CPP) and self-administration in rodents (e.g., 1.0 mg/kg N-IBA infusions over 10-day sessions). Compare active lever responses (%) to saline controls to quantify reinforcing effects .
- Data Interpretation : Statistical analysis (ANOVA) of active vs. inactive responses reveals dose-dependent behavioral sensitization, though N-IBA lacks intrinsic stimulant activity compared to methamphetamine .
Q. How can researchers resolve contradictions in reported toxicity data for N-IBA?
- Contradictions : Some studies describe low acute toxicity (LD₅₀ > 500 mg/kg in rats), while others highlight chronic exposure risks (e.g., hepatotoxicity).
- Resolution : Conduct dose-response studies across species (rodent vs. primate) with histopathological analysis. Validate findings using OECD Guidelines (e.g., Test No. 420) and cross-reference metabolite profiles (e.g., LC-HRMS for N-oxide derivatives) .
Q. What advanced techniques ensure high-purity N-IBA for pharmacological studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
